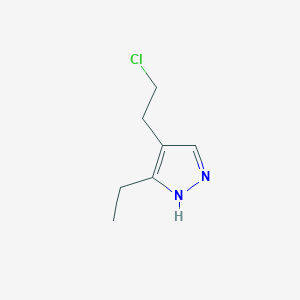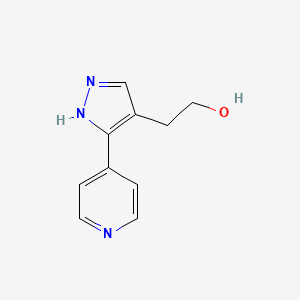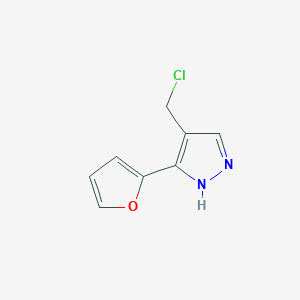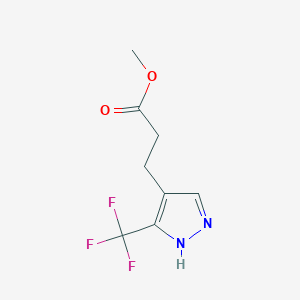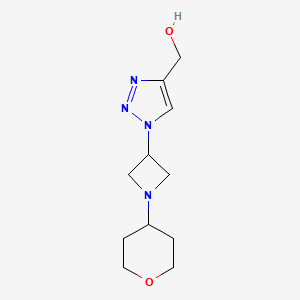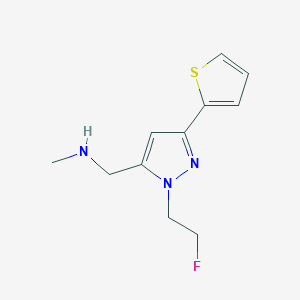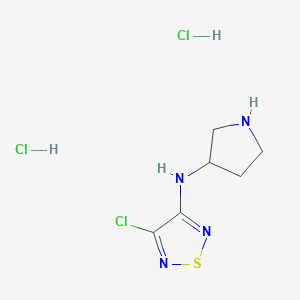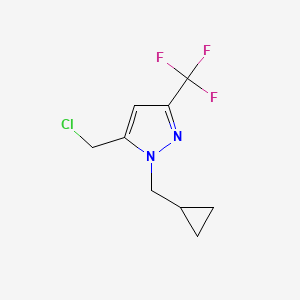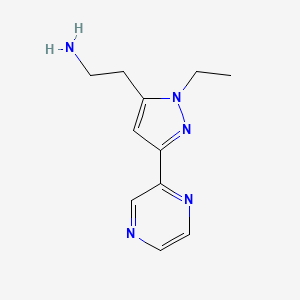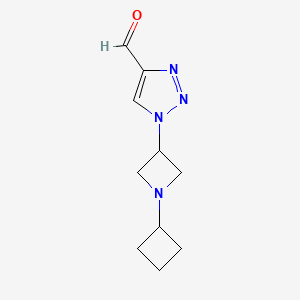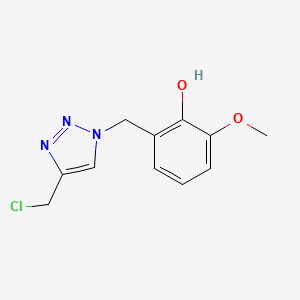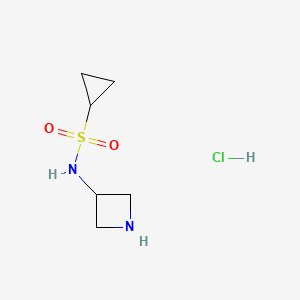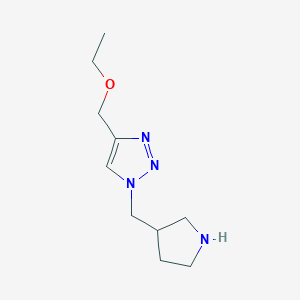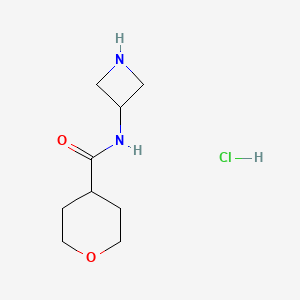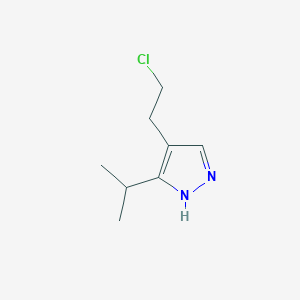
4-(2-chloroethyl)-3-isopropyl-1H-pyrazole
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include information about the class of compounds it belongs to and its major uses.
Synthesis Analysis
The synthesis of a chemical compound refers to the process used to create it in the laboratory. This usually involves a series of chemical reactions, starting with readily available substances known as reagents. The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact.Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography. These techniques provide information about the arrangement of atoms in the molecule and the types of chemical bonds present.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions used in its synthesis, as well as reactions it undergoes under various conditions. The mechanisms of these reactions are often studied to understand the steps involved and the factors that influence the rate and outcome of the reaction.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, stability under various conditions, and reactivity with common reagents. These properties are often determined experimentally in the laboratory.Scientific Research Applications
Synthesis and Functionalization of Pyrazoles
Pyrazoles, including compounds like 4-(2-chloroethyl)-3-isopropyl-1H-pyrazole, have been synthesized with various functionalized substituents at specific positions on the ring, showcasing their adaptability for different scientific applications. For instance, Grotjahn et al. (2002) described a flexible synthesis approach that allows the attachment of different groups at C3 and C5 positions, offering a pathway to create a range of pyrazoles that can serve as ligands. These ligands, interestingly, have potential applications where the ring nitrogen not bound to the metal could be available for hydrogen bonding (Grotjahn et al., 2002).
Catalysis and Nanoparticle Formation
The realm of catalysis and nanoparticle synthesis also benefits from the unique properties of pyrazoles. Sharma et al. (2013) demonstrated how pyrazole derivatives could be used to synthesize palladium(II) complexes, which showed not only promise as catalysts for Suzuki-Miyaura coupling reactions but also as precursors for the creation of palladium chalcogenide nanoparticles. These nanoparticles, interestingly, were found to catalyze Suzuki coupling reactions themselves, indicating a dual role in catalysis (Sharma et al., 2013).
Synthesis of Metal Complexes
The synthesis of metal complexes using pyrazole derivatives as ligands is another significant application. For example, Reger et al. (2003) described the synthesis of a silver(I) complex involving a pyrazole derivative, showcasing how these compounds can form complex structures with metals, which may have implications in various chemical processes or material science applications (Reger et al., 2003).
Optoelectronic Applications
Finally, the synthesis of organic thin films using pyrazole derivatives has been explored due to their potential in optoelectronic applications. Cetin et al. (2018) synthesized and characterized oligo-pyrazole-based thin films, focusing on their optical properties, which are crucial for applications in optoelectronics (Cetin et al., 2018).
Safety And Hazards
The safety and hazards associated with a compound refer to its toxicity, flammability, and other risks. This information is important for safe handling and disposal of the compound.
Future Directions
Future directions in the study of a compound can include developing new synthetic methods, finding new applications, or studying its behavior under new conditions.
I hope this information is helpful. If you have a specific compound or topic in mind, please provide more details so I can give a more accurate response.
properties
IUPAC Name |
4-(2-chloroethyl)-5-propan-2-yl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2/c1-6(2)8-7(3-4-9)5-10-11-8/h5-6H,3-4H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTUYVNRRQPCNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloroethyl)-3-isopropyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



